molecular formula C8H15NO2 B158947 N-(Butoxymethyl)acrylamide CAS No. 1852-16-0

N-(Butoxymethyl)acrylamide

Cat. No. B158947
CAS RN: 1852-16-0
M. Wt: 157.21 g/mol
InChI Key: UTSYWKJYFPPRAP-UHFFFAOYSA-N
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Description

“N-(Butoxymethyl)acrylamide” is a specialty acrylamide monomer used for various crosslinking applications . It has a molecular formula of C8H15NO2 .


Molecular Structure Analysis

The molecular formula of “N-(Butoxymethyl)acrylamide” is C8H15NO2 . It has an average mass of 157.210 Da and a monoisotopic mass of 157.110275 Da .


Chemical Reactions Analysis

“N-(Butoxymethyl)acrylamide” is used in various crosslinking applications . The cross-linking reaction can occur via condensation reaction of the N-butoxymethyl groups with hydroxyl, carboxyl, amine, or amide groups that may be present in the copolymer system or in the substrates .


Physical And Chemical Properties Analysis

“N-(Butoxymethyl)acrylamide” has a density of 0.9±0.1 g/cm3, a boiling point of 281.2±32.0 °C at 760 mmHg, and a flash point of 123.9±25.1 °C . It has a molar refractivity of 44.2±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 168.0±3.0 cm3 .

Scientific Research Applications

Self-Crosslinkable Polyvinyl Alcohol

Moritani and Okaya (1998) explored the copolymerization of vinyl acetate with N-(n-butoxymethyl)-acrylamide, finding it useful for producing self-crosslinkable polyvinyl alcohols (PVALs). These PVALs can be crosslinked in a controlled manner to create materials with high water resistance. They noted that a modified PVAL containing 1.0 mol% of N-(n-butoxymethyl)-acrylamide units resulted in a crosslinked film with high resistance to boiling water (Moritani & Okaya, 1998).

Polymerization with Organo Silanes

Han et al. (2019) investigated the copolymerization of trimethoxy silane with N-butoxymethyl acrylamide. This process led to an increase in molecular weight, glass transition temperature, and viscosity with increasing content of N-butoxymethyl acrylamide, showing potential for alternative crosslinker systems (Han et al., 2019).

Thermoreversible Hydrogels

Lee and Yeh (1997) prepared thermoreversible hydrogels using N,N-dimethylacrylamide and n-butoxymethyl acrylamide. They found that the swelling behavior in water of these hydrogels was significantly influenced by the amount of N,N-dimethylacrylamide in the copolymeric gels, along with temperature and polymerization media (Lee & Yeh, 1997).

Safety And Hazards

“N-(Butoxymethyl)acrylamide” is considered hazardous. It is combustible, harmful if swallowed, and causes skin and eye irritation. It may cause genetic defects and is suspected of causing cancer and damaging the unborn child. It may also cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(butoxymethyl)prop-2-enamide
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InChI

InChI=1S/C8H15NO2/c1-3-5-6-11-7-9-8(10)4-2/h4H,2-3,5-7H2,1H3,(H,9,10)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UTSYWKJYFPPRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

65993-46-6
Record name 2-Propenamide, N-(butoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9027443
Record name N-(Butoxymethyl)acrylamide
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Molecular Weight

157.21 g/mol
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Physical Description

Liquid
Record name 2-Propenamide, N-(butoxymethyl)-
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Vapor Pressure

0.00704 [mmHg]
Record name N-(Butoxymethyl)acrylamide
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Product Name

N-(Butoxymethyl)acrylamide

CAS RN

1852-16-0
Record name N-(Butoxymethyl)acrylamide
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Record name N-(Butoxymethyl)acrylamide
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Record name N-(BUTOXYMETHYL)ACRYLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
WF Lee, PL Yeh - Journal of applied polymer science, 1997 - Wiley Online Library
… ABSTRACT: A series of thermoreversible hydrogels are prepared from the various molar ratios of N,N-dimethylacrylamide (DMA), n-butoxymethyl acrylamide (nBMA), and N,N -…
Number of citations: 14 onlinelibrary.wiley.com
T Moritani, T Okaya - Polymer, 1998 - Elsevier
An investigation has been made on the copolymerization of vinyl acetate with N-(methoxymethyl)-acrylamide, N-(n-butoxymethyl)-acrylamide or N-methylol-acrylamide, and or the …
Number of citations: 26 www.sciencedirect.com
JH Han, BI Ko, WK Lee, CY Park - Elastomers and composites, 2019 - academia.edu
… Herein, copolymerization of trimethoxy silane with N-butoxymethyl acrylamide was … temperature, and viscosity increased with increasing content of N-butoxymethyl acrylamide. …
Number of citations: 4 www.academia.edu
T MORITANI - tmoritani.com
Crosslinked films showing highly swelling property in water have been prepared from modified PVALs containing crosslinkable and ionic groups. The modified PVALs were synthesized …
Number of citations: 2 www.tmoritani.com
K Makuuchi, A Katakai, H Nakayama - Radiation Physics and …, 1981 - inis.iaea.org
[en] In previous papers the features of γ-ray induced emulsion polymerization were studied to use the emulsion as vehicles for water-borne paint. In this paper, the physical properties of …
Number of citations: 9 inis.iaea.org
CP Yang, YH Chen - Journal of applied polymer science, 1993 - Wiley Online Library
Butyl acrylate, styrene, N,N‐dimethylaminoethylmethacrylate, and N‐(n‐butoxymethyl) acrylamide were copolymerized to prepare a cationic acrylic copolymer (I) containing …
Number of citations: 6 onlinelibrary.wiley.com
T MORITANI - tmoritani.com
Well-defined gel has been synthesized, analyzed and compared with the theories on gel network formation and swelling. The starting polymer is modified poly (vinyl alcohol) containing …
Number of citations: 2 www.tmoritani.com
K Makuuchi, A Katakai, M Hagiwara - Shikizai Kyokaishi;(Japan), 1983 - osti.gov
Radiation induced emulsion copolymerization of strong acid monomer was investigated to reduce the curing temperature of core shell particle emulsion having N-(n-butoxymethyl) …
Number of citations: 0 www.osti.gov
K Makuuchi, A Katakai, M Hagiwara - Shikizai Kyokai-Shi, 1983 - inis.iaea.org
[en] Radiation induced emulsion copolymerization of strong acid monomer was investigated to reduce the curing temperature of core shell particle emulsion having N-(n-butoxymethyl) …
Number of citations: 0 inis.iaea.org
T MORITANI - tmoritani.com
Insolubilization by crosslinking, or increasing water-resistance, is basically significant in the applications of PVAL, such as fiber, film, coating, sizing, adhesive, binder, emulsifier and …
Number of citations: 2 www.tmoritani.com

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